Boc-Ser(Fmoc-His(Trt))-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

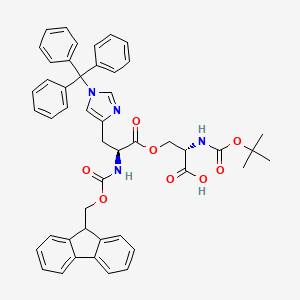

Boc-Ser(Fmoc-His(Trt))-OHは、ペプチド合成に使用される保護されたアミノ酸誘導体です。この化合物は、3つの保護基、すなわち、セリンのBoc(tert-ブチルオキシカルボニル)、ヒスチジンのFmoc(フルオレニルメチルオキシカルボニル)、ヒスチジン側鎖のTrt(トリチル)を含んでいます。これらの保護基は、ペプチド合成中の不要な反応を防止し、アミノ酸の選択的脱保護とカップリングを可能にします。

準備方法

合成経路と反応条件

Boc-Ser(Fmoc-His(Trt))-OHの合成は、通常、Fmoc / tBu化学を用いた固相ペプチド合成(SPPS)で実施されます。このプロセスは、最初のアミノ酸を固体樹脂に結合させることから始まり、続いて保護されたアミノ酸が逐次的に付加されます。各付加には、次の手順が含まれます。

脱保護: ピペリジンを用いてFmoc基を除去します。

カップリング: HBTUまたはDICなどの試薬を用いて、次に入るアミノ酸のカルボキシル基を活性化し、次に成長中のペプチド鎖にカップリングします。

洗浄: DMFまたはNMPなどの溶媒を用いて、過剰な試薬および副生成物を除去します。

工業生産方法

This compoundの工業生産は、同様の原理に従いますが、より大規模です。自動ペプチド合成装置は、プロセスを合理化し、高純度と高収率を確保するために、しばしば使用されます。 より環境に優しい溶媒の使用と最適化された反応条件が、環境への影響を軽減するために、より一般的になりつつあります .

化学反応の分析

反応の種類

Boc-Ser(Fmoc-His(Trt))-OHは、ペプチド合成中にいくつかのタイプの反応を起こします。

脱保護: 特定の試薬(例えば、Fmocの場合ピペリジン、BocおよびTrtの場合TFA)を用いて、保護基を除去します。

カップリング: HBTUまたはDICなどのカップリング試薬を用いて、ペプチド結合を形成します。

切断: TFAを用いて、ペプチドを固体支持体から除去します。

一般的な試薬と条件

脱保護: Fmoc除去の場合、DMF中ピペリジン(20〜50%);BocおよびTrt除去の場合、TFA(95%)。

カップリング: DIPEAなどの塩基の存在下、HBTUまたはDIC。

切断: 水、TIS、EDTなどのスカベンジャーを伴うTFA。

主要な生成物

これらの反応から形成される主な生成物は、特定の配列を持つ目的のペプチドです。副生成物には、切断されたペプチドや脱保護が不完全なペプチドが含まれる場合があります。

科学研究への応用

This compoundは、ペプチドおよびタンパク質の合成における科学研究で広く使用されています。その用途には、以下が含まれます。

化学: 構造および機能的研究のための複雑なペプチドおよびタンパク質の合成。

生物学: タンパク質-タンパク質相互作用、酵素-基質相互作用、シグナル伝達経路の研究のためのペプチドの生産。

医学: ペプチドベースの薬物およびワクチンの開発。

科学的研究の応用

Boc-Ser(Fmoc-His(Trt))-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:

Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.

Biology: Production of peptides for studying protein-protein interactions, enzyme-substrate interactions, and signaling pathways.

Medicine: Development of peptide-based drugs and vaccines.

Industry: Production of peptides for use in cosmetics, food additives, and as research tools

作用機序

Boc-Ser(Fmoc-His(Trt))-OHの作用機序には、ペプチド合成中の官能基の選択的保護と脱保護が含まれます。保護基は、不要な副反応を防止し、ペプチドの段階的組み立てを可能にします。Fmoc基はピペリジンを用いて除去され、カップリングのためのアミノ基を露出させます。 BocおよびTrt基は、TFAを用いて除去され、セリンおよびヒスチジン側鎖をさらなる反応のために露出させます .

類似の化合物との比較

類似の化合物

Boc-Ser(Fmoc-His(Boc))-OH: ヒスチジン側鎖にBoc保護を施した同様の構造。

Boc-Ser(Fmoc-His(Bzl))-OH: ヒスチジン側鎖にベンジル保護を施した同様の構造。

Boc-Ser(Fmoc-His(Dnp))-OH: ヒスチジン側鎖にジニトロフェニル保護を施した同様の構造。

独自性

This compoundは、ペプチド合成中に安定性と選択性を提供する保護基の組み合わせにより、ユニークです。 Trt基は、ヒスチジン側鎖に対する強力な保護を提供し、複雑なペプチド合成に適しています .

類似化合物との比較

Similar Compounds

Boc-Ser(Fmoc-His(Boc))-OH: Similar structure but with Boc protection for histidine side chain.

Boc-Ser(Fmoc-His(Bzl))-OH: Similar structure but with benzyl protection for histidine side chain.

Boc-Ser(Fmoc-His(Dnp))-OH: Similar structure but with dinitrophenyl protection for histidine side chain.

Uniqueness

Boc-Ser(Fmoc-His(Trt))-OH is unique due to the combination of protective groups, which provides stability and selectivity during peptide synthesis. The Trt group offers robust protection for the histidine side chain, making it suitable for complex peptide synthesis .

生物活性

Boc-Ser(Fmoc-His(Trt))-OH is a compound used primarily in the synthesis of peptides through solid-phase peptide synthesis (SPPS). This article explores its biological activity, focusing on its stability, epimerization rates, and potential applications in pharmaceutical development.

Chemical Structure and Properties

This compound consists of several protective groups that enhance its stability during synthesis:

- Boc (tert-butyloxycarbonyl) : Protects the amine group of serine.

- Fmoc (9-fluorenylmethyloxycarbonyl) : Protects the amino group of histidine.

- Trt (trityl) : Protects the imidazole side chain of histidine.

These protective groups are crucial for maintaining the integrity of the amino acids during chemical reactions, particularly in SPPS where conditions can lead to unwanted side reactions.

Epimerization and Coupling Efficiency

One significant aspect of this compound is its low epimerization rate during peptide synthesis. Epimerization can lead to the formation of D-amino acids, which may alter the biological activity of peptides. Research indicates that using Fmoc-His(Boc)-OH instead of Fmoc-His(Trt)-OH significantly reduces epimerization rates. For instance, Fmoc-His(Boc)-OH showed only 0.18% epimerization at high temperatures (90 °C), compared to over 16% with Fmoc-His(Trt)-OH .

Stability in Solution

The stability of this compound in solution is another critical factor. Studies have shown that solutions containing this compound remain colorless and stable over extended periods, while alternatives like Fmoc-His(Trt)-OH exhibit discoloration and degradation within days . This stability is essential for maintaining the purity and efficacy of synthesized peptides.

Application in Peptide Synthesis

In a study evaluating various histidine derivatives for SPPS, this compound demonstrated superior performance due to its low epimerization rates and high stability. The study highlighted that using this derivative allows for efficient coupling at elevated temperatures without compromising the quality of the final peptide product .

Comparative Analysis of Histidine Derivatives

A comparative analysis was conducted on different histidine derivatives used in SPPS, focusing on their coupling efficiency and epimerization rates. The following table summarizes key findings:

| Histidine Derivative | Epimerization Rate (%) | Stability | Purity Retention |

|---|---|---|---|

| Fmoc-His(Trt)-OH | >16 | Rapid discoloration | Low |

| Fmoc-His(Boc)-OH | 0.18 | Stable | >99% |

| Fmoc-His(3-Bum)-OH | <5 | Moderate | High |

This data underscores the advantages of using this compound in peptide synthesis, particularly when high purity and low racemization are desired.

特性

分子式 |

C48H46N4O8 |

|---|---|

分子量 |

806.9 g/mol |

IUPAC名 |

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C48H46N4O8/c1-47(2,3)60-46(57)51-42(43(53)54)30-58-44(55)41(50-45(56)59-29-40-38-25-15-13-23-36(38)37-24-14-16-26-39(37)40)27-35-28-52(31-49-35)48(32-17-7-4-8-18-32,33-19-9-5-10-20-33)34-21-11-6-12-22-34/h4-26,28,31,40-42H,27,29-30H2,1-3H3,(H,50,56)(H,51,57)(H,53,54)/t41-,42-/m0/s1 |

InChIキー |

NZLNABSUFWBYTC-COCZKOEFSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |

正規SMILES |

CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。